alpha-D-galactofuranose

Description

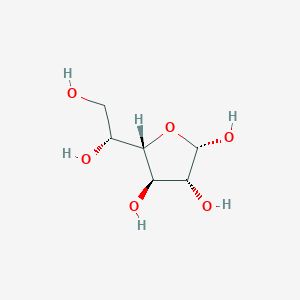

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5+,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVWPBAENSWJCB-TVIMKVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36468-82-3 | |

| Record name | alpha-D-Galactofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Galactofuranose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DK6V668TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of alpha-D-Galactofuranose

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of alpha-D-galactofuranose, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a monosaccharide, an isomer of galactose that exists in a five-membered furanose ring structure. The "alpha" designation indicates that the hydroxyl group at the anomeric carbon (C1) is oriented on the opposite side of the ring from the CH₂OH group (at C5). Its systematic IUPAC name is (2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol.

The furanose form of galactose is less common in mammals but is a crucial component of the cell walls of various pathogens, including bacteria (like Mycobacterium tuberculosis) and fungi, making its biosynthetic pathways attractive targets for antimicrobial drug development.

Visualization of the Chemical Structure

The chemical structure of this compound is depicted below, illustrating the atomic connectivity and stereochemistry of the molecule.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][3] |

| IUPAC Name | (2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | [2][3] |

| CAS Number | 36468-82-3 | [3] |

| Canonical SMILES | OC--INVALID-LINK--O)O">C@HO | [2] |

| InChI Key | AVVWPBAENSWJCB-TVIMKVIFSA-N | [1][2] |

| Appearance | White Crystalline Solid (for anhydro-derivative) | [4] |

| Melting Point | 182-185 °C (for 1,6-anhydro-α-D-galactofuranose) | [4] |

| Solubility | Soluble in DMSO, MeOH, H₂O (for anhydro-derivative) | [4] |

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound often proceeds through multi-step routes starting from more common sugars like D-galactose or D-glucose, involving protection and deprotection of hydroxyl groups to favor the furanose ring formation.

A representative multi-step synthesis starting from 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose to a D-galactofuranose derivative is outlined below[5]:

-

Starting Material: 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose.

-

Oxidation at C-3: The hydroxyl group at the C-3 position is oxidized using pyridinium (B92312) dichromate-acetic anhydride.

-

Stereospecific Reduction: The resulting intermediate is stereospecifically reduced to yield a D-gulo derivative.

-

Inversion at C-3: The configuration at C-3 is inverted via its 3-tosylate with tetrabutylammonium (B224687) acetate (B1210297) in chlorobenzene (B131634) to yield the D-galacto configuration.

-

Deprotection: The protecting groups are subsequently removed to yield the desired galactofuranose derivative.

Another approach involves the direct treatment of D-galactose. Dissolution of D-galactose in N,N-dimethylformamide followed by acetonation with acetone (B3395972) and anhydrous copper sulfate (B86663) produces a mixture of di-O-isopropylidene-α-D-galactofuranose and di-O-isopropylidene-α-D-galactopyranose, which can then be separated by column chromatography.[6]

Biological Significance and Signaling Pathway

This compound is not typically found in mammals but is an essential component of the cell walls of many pathogenic microorganisms, including bacteria and fungi.[7] The biosynthesis of galactofuranose-containing glycoconjugates relies on the activated sugar donor, UDP-alpha-D-galactofuranose.[8]

Biosynthesis of UDP-alpha-D-galactofuranose

The key step in the biosynthesis of this compound is the conversion of UDP-alpha-D-galactopyranose to UDP-alpha-D-galactofuranose. This reaction is catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM).[1][2]

The workflow for this enzymatic conversion is depicted below:

Caption: Biosynthetic pathway of UDP-alpha-D-galactofuranose.

The mechanism involves the reduction of the flavin cofactor in UGM by NADPH. The reduced enzyme then binds to UDP-galactopyranose.[9] A nucleophilic attack by the flavin on the anomeric carbon of the galactose moiety leads to the formation of a covalent flavin-sugar adduct.[3] This is followed by the opening of the pyranose ring and subsequent recyclization to form the furanose ring, and finally, the release of UDP-alpha-D-galactofuranose.[2] This activated sugar is then used by galactofuranosyltransferases to incorporate galactofuranose into various glycoconjugates.[10]

References

- 1. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease | PLOS One [journals.plos.org]

- 3. A unique catalytic mechanism for UDP-galactopyranose mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. synthose.com [synthose.com]

- 5. Synthesis of 5-amino-5-deoxy-D-galactopyranose and 1,5-dideoxy-1,5-imino-D-galactitol, and their inhibition of alpha- and beta-D-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of D-galactofuranose-containing molecules: design of galactofuranosyl acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substrate binding and catalytic mechanism of UDP-α-D-galactofuranose: β-galactofuranoside β-(1→5)-galactofuranosyltransferase GfsA - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Landscape of D-Galactofuranose Anomers: A Technical Guide for Researchers

An in-depth exploration of the core stereochemical differences between α-D-galactofuranose and β-D-galactofuranose, their biosynthesis, and the enzymes that act upon them, tailored for researchers, scientists, and drug development professionals.

D-galactose, a C-4 epimer of glucose, is a ubiquitous monosaccharide in nature. While it predominantly exists in the thermodynamically more stable six-membered pyranose ring form, the five-membered furanose form, D-galactofuranose (Galf), plays a critical role in the biology of numerous pathogenic microorganisms, including bacteria, fungi, and protozoa.[1][2][3] Crucially, galactofuranose is absent in mammals, making the enzymes involved in its metabolism attractive targets for the development of novel antimicrobial agents.[2][4][5][6] This guide provides a detailed examination of the stereochemistry of the two anomeric forms of D-galactofuranose: α-D-galactofuranose and β-D-galactofuranose.

Core Stereochemical Distinction

The defining stereochemical difference between α-D-galactofuranose and β-D-galactofuranose lies in the configuration of the anomeric carbon (C1). In the α-anomer, the hydroxyl group at the anomeric center is oriented on the opposite face of the ring from the CH₂OH group (C6). Conversely, in the β-anomer, the anomeric hydroxyl group and the CH₂OH group are on the same face of the furanose ring. This seemingly subtle distinction has profound implications for the three-dimensional structure of these molecules and their recognition by enzymes.

In aqueous solution, D-galactose exists in equilibrium between its pyranose and furanose forms, with the pyranose form being heavily favored.[3][7] The furanose form itself exists as an equilibrium mixture of the α and β anomers.

Spectroscopic Differentiation: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous differentiation of α- and β-D-galactofuranose anomers. The distinct stereochemistry at the anomeric carbon leads to characteristic differences in the chemical shifts and coupling constants of the ring protons and carbons.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Methyl D-Galactofuranoside Anomers in D₂O [8]

| Proton | Methyl α-D-galactofuranoside | Methyl β-D-galactofuranoside | Key Differentiating Features |

| H-1 | ~4.8 (d, J ≈ 3.5-4.0 Hz) | ~4.4 (d, J ≈ 7.5-8.0 Hz) | The anomeric proton (H-1) of the α-anomer is deshielded and exhibits a smaller coupling constant. The β-anomer's H-1 is shielded and shows a larger coupling constant. |

| H-2 | |||

| H-3 | |||

| H-4 | |||

| H-5 | |||

| H-6a | |||

| H-6b | |||

| OCH₃ |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Methyl D-Galactofuranoside Anomers in D₂O [8]

| Carbon | Methyl α-D-galactofuranoside | Methyl β-D-galactofuranoside | Key Differentiating Features |

| C-1 | ~100 | ~104 | The anomeric carbon (C-1) of the α-anomer is typically found at a lower chemical shift compared to the β-anomer. |

| C-2 | |||

| C-3 | |||

| C-4 | |||

| C-5 | |||

| C-6 | |||

| OCH₃ |

The Central Role of UDP-Galactopyranose Mutase (UGM) in Galactofuranose Biosynthesis

The biosynthesis of galactofuranose-containing glycoconjugates begins with the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). This critical ring contraction is catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM).[1][2][3][4][9][10] UGM is a validated drug target as it is essential for the viability of many pathogens and is absent in humans.[9]

The enzymatic mechanism of UGM is unique as it catalyzes a non-redox reaction that requires a reduced flavin cofactor.[2][10] The proposed mechanism involves the flavin acting as a nucleophile, attacking the anomeric carbon of UDP-Galp to form a flavin-galactose adduct. This is followed by ring opening and subsequent recyclization to form the furanose ring.[2][10]

Enzymes Discriminating Between Galactofuranose Anomers

The stereochemistry of the anomeric carbon is a critical determinant for enzyme recognition and catalysis. Several classes of enzymes have been identified that specifically act on or synthesize glycans containing α- or β-D-galactofuranose.

Galactofuranosyltransferases

Galactofuranosyltransferases are responsible for incorporating UDP-Galf into growing glycan chains. These enzymes exhibit specificity for the acceptor molecule and the anomeric configuration of the newly formed glycosidic linkage. For instance, GlfT2 from Mycobacterium tuberculosis is a bifunctional enzyme that catalyzes the formation of both β-(1→5) and β-(1→6) linkages between Galf residues.[3][11] The transfer of the α-Galf from UDP-Galf to form a β-linked product indicates an inverting catalytic mechanism.[3]

Galactofuranosidases

Galactofuranosidases are glycoside hydrolases that cleave galactofuranosidic linkages. The majority of characterized galactofuranosidases are specific for the β-anomer.[3][12][13][14][15] These enzymes are primarily found in fungi and bacteria and are often extracellular.[3][13] For example, an exo-β-D-galactofuranosidase from Penicillium fellutanum has been extensively studied.[3]

While enzymes specific for β-D-galactofuranosides are well-documented, information on α-D-galactofuranosidases is less abundant in the literature. However, the presence of α-D-Galf in some organisms suggests the existence of enzymes that can hydrolyze this linkage.[13][14]

Experimental Protocols

Synthesis of Methyl β-D-Galactofuranoside

A common route for the synthesis of β-D-galactofuranosides involves the glycosylation of a protected galactofuranose precursor. A general protocol is as follows:

-

Protection of D-galactose: D-galactose is first per-O-benzoylated to form penta-O-benzoyl-α,β-D-galactofuranose. This is typically achieved by reacting D-galactose with benzoyl chloride in pyridine.

-

Glycosylation: The protected galactofuranose is then reacted with an alcohol (e.g., methanol) in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), to stereoselectively form the β-glycoside.[16]

-

Deprotection: The benzoyl protecting groups are removed by transesterification with sodium methoxide (B1231860) in methanol (B129727) to yield the final methyl β-D-galactofuranoside.[16]

Purification and Characterization

Purification of the synthesized galactofuranosides is typically achieved using chromatographic techniques such as silica (B1680970) gel column chromatography.[17] The structural confirmation and anomeric assignment are then performed using NMR spectroscopy (¹H and ¹³C NMR) and mass spectrometry.

Conclusion

The stereochemical distinction between α- and β-D-galactofuranose is fundamental to their biological roles and enzymatic processing. Understanding these differences is paramount for the design of specific inhibitors of enzymes involved in galactofuranose metabolism, which holds significant promise for the development of novel therapeutics against a range of pathogenic microorganisms. This guide provides a foundational understanding of the key stereochemical, spectroscopic, and biosynthetic aspects of these important sugar anomers.

References

- 1. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease | PLOS One [journals.plos.org]

- 3. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UDP-galactopyranose mutase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of D-galactofuranose-containing molecules: design of galactofuranosyl acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substrate binding and catalytic mechanism of UDP-α-D-galactofuranose: β-galactofuranoside β-(1→5)-galactofuranosyltransferase GfsA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Galactofuranosidases: From the Initial Activity Detection to the First Crystalline Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Enigmatic Alpha-Anomer: A Technical Guide to the Natural Occurrence of α-D-Galactofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the natural occurrence of α-D-galactofuranose (α-Galf), a rare furanose form of galactose. While its β-anomer is a well-recognized component of various microbial cell surfaces and a target for antimicrobial drug development, the α-form remains a more enigmatic but equally intriguing molecule. This document summarizes the known occurrences of α-Galf in organisms, explores its biosynthetic origins, and details the experimental methodologies for its study.

Natural Occurrence of α-D-Galactofuranose

While the β-D-galactofuranose (β-Galf) linkage is predominant in nature, α-D-galactofuranose has been identified in specific glycoconjugates of a limited number of organisms, spanning fungi, bacteria, and marine invertebrates. Its presence is often in conjunction with its β-anomer.

Table 1: Documented Occurrences of α-D-Galactofuranose in Organisms

| Organism Classification | Species | Molecule | α-D-Galf Linkage/Context | References |

| Fungi | Penicillium varians (now Talaromyces varians) | Varianose | Extracellular polysaccharide containing both α- and β-D-Galf residues. The exact linkage of the α-anomer is not fully detailed in available literature. | [1][2] |

| Bacteria | Clostridium thermocellum, Bacteroides cellulosolvens | Cellulosome | Internal α-D-Galf(1→2) linked to galactopyranose within tetrasaccharide units of this high molecular-mass cellulose (B213188) binding protein complex. | |

| Marine Invertebrates | Agelas sp. (Sponge) | Agelagalastatin | Glycosphingolipid containing a trisaccharide with an α-Galf(1→2)-β-Galf-(1→3)-Galp motif. This compound has shown antitumoral activity. | |

| Marine Invertebrates | Spheciospongia vesparia (Sponge) | Not specified | Presence of α-D-Galf noted. | [3][4] |

| Algae | Chlamydomonas reinhardtii (Green Algae) | Not specified | Presence of α-D-Galf noted. | [3][4] |

Biosynthesis of α-D-Galactofuranose

The biosynthesis of all D-galactofuranose-containing glycoconjugates, regardless of the anomeric configuration, originates from a common precursor: UDP-α-D-galactofuranose. The biosynthetic pathway for this activated sugar donor is well-established and conserved across organisms that produce galactofuranose. However, the specific enzymatic machinery that dictates the final α-anomeric linkage is largely uncharacterized.

The Central Role of UDP-Galactopyranose Mutase (UGM)

The key enzyme in the biosynthesis of the galactofuranose donor is UDP-galactopyranose mutase (UGM) . This flavoenzyme catalyzes the reversible isomerization of UDP-α-D-galactopyranose (UDP-Galp) to UDP-α-D-galactofuranose (UDP-Galf).

Figure 1: The reversible isomerization reaction catalyzed by UDP-galactopyranose mutase (UGM).

The Missing Link: α-D-Galactofuranosyltransferases

Following the synthesis of UDP-α-D-Galf, the galactofuranosyl moiety is transferred to an acceptor molecule by a galactofuranosyltransferase (GalfT) . The anomeric configuration (α or β) of the resulting glycosidic bond is determined by the specificity of the GalfT. While several β-GalfTs have been identified and characterized, the enzymes responsible for the formation of α-D-galactofuranosyl linkages remain largely elusive. The biosynthetic and metabolic pathways of α-D-Galf containing glycoconjugates are currently unknown[4][5].

References

- 1. frontiersin.org [frontiersin.org]

- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Substrate binding and catalytic mechanism of UDP-α-D-galactofuranose: β-galactofuranoside β-(1→5)-galactofuranosyltransferase GfsA - PMC [pmc.ncbi.nlm.nih.gov]

The α-D-Galactofuranose Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Bacterial Cell Wall Pathway and its Potential as an Antimicrobial Target

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has intensified the search for novel antimicrobial targets essential for bacterial survival but absent in humans. One such promising target is the biosynthesis of α-D-galactofuranose (Galf), a unique five-membered ring isomer of galactose. Galf is an integral component of the cell wall in a wide range of pathogenic bacteria, including Mycobacterium tuberculosis and Klebsiella pneumoniae, where it plays a critical role in structural integrity and virulence.[1][2] Its absence in mammals makes the enzymes of the Galf biosynthesis pathway highly attractive targets for the development of selective antibacterial agents.

This technical guide provides a comprehensive overview of the core α-D-galactofuranose biosynthesis pathway in bacteria. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the enzymatic steps, key molecular players, and experimental methodologies used to study this vital pathway.

The Core Biosynthetic Pathway

The biosynthesis of α-D-Galf initiates from the common precursor UDP-galactopyranose (UDP-Galp), the six-membered ring form of galactose. The pathway is primarily a two-step process involving two key enzyme families: UDP-galactopyranose mutase (UGM) and galactofuranosyltransferases (GalfTs).

Step 1: The Isomerization of UDP-galactopyranose by UDP-galactopyranose Mutase (UGM)

The committed and rate-limiting step in Galf biosynthesis is the conversion of UDP-Galp to UDP-α-D-galactofuranose (UDP-Galf).[1] This unique ring contraction is catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM), also known as Glf.[3] The reaction is reversible, with the equilibrium favoring the pyranose form.[1]

The catalytic mechanism of UGM is unusual for a flavoenzyme as it does not involve a net redox reaction. Instead, the reduced flavin adenine (B156593) dinucleotide (FAD) cofactor acts as a nucleophile.[1][4] The proposed mechanism involves the nucleophilic attack of the N5 of the reduced flavin on the anomeric carbon (C1) of the galactose moiety of UDP-Galp, leading to the displacement of UDP and the formation of a covalent flavin-galactose intermediate.[1][5] This is followed by the opening of the pyranose ring and subsequent recyclization to form the furanose ring, after which UDP attacks to release UDP-Galf.[1]

Step 2: Incorporation of Galf into Glycoconjugates by Galactofuranosyltransferases (GalfTs)

Once synthesized, UDP-Galf serves as the donor substrate for a family of galactofuranosyltransferases (GalfTs) that catalyze the transfer of the Galf residue to specific acceptor molecules. These acceptors are typically lipid-linked intermediates that form the foundation for the growing galactan chains of the bacterial cell wall.[2]

In Mycobacterium tuberculosis, two key galactofuranosyltransferases, GlfT1 and GlfT2, are responsible for the assembly of the galactan core of the mycolyl-arabinogalactan-peptidoglycan complex.[2][6] GlfT1 initiates the process by adding the first two Galf residues to a lipid-linked precursor, forming β-(1→4) and β-(1→5) linkages.[2] Subsequently, GlfT2, a bifunctional polymerase, extends the galactan chain by adding approximately 28 alternating β-(1→5) and β-(1→6) Galf residues.[7]

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes in the Galf biosynthesis pathway have been characterized in several bacterial species. This data is crucial for understanding the efficiency of the pathway and for the development of enzyme inhibitors.

Table 1: Kinetic Parameters of UDP-galactopyranose Mutase (UGM) from Various Bacteria

| Bacterial Species | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Escherichia coli | UDP-Galf | 194 | 1.5 | 7.7 x 103 | [5] |

| Aspergillus fumigatus | UDP-Galf | 110 ± 15 | 72 ± 4 | 6.5 x 105 | [8] |

| Aspergillus fumigatus (W315A mutant) | UDP-Galf | ~220 | ~0.2 | ~9.1 x 102 | [9] |

| Trypanosoma cruzi | UDP-Galp | 70 ± 40 | - | - | [10] |

Table 2: Kinetic Parameters of Galactofuranosyltransferases from Mycobacterium tuberculosis

| Enzyme | Substrate(s) | Km (mM) | kcat (min-1) | Vmax (µmol/min/mg) | Reference(s) |

| GlfT2 | UDP-Galf | 0.38 | 430 | - | [7] |

| GlfT2 | β-D-Galf-(1→5)-β-D-Galf-(1→6)-β-D-Galf-octyl | 0.208 | - | 4.4 | [7] |

| GlfT2 | β-D-Galf-(1→6)-β-D-Galf-(1→5)-β-D-Galf-octyl | 0.204 | - | - | [7] |

| GlfT1 | Disaccharide acceptor | ~2x higher than trisaccharide | - | - | [6] |

| GlfT1 | Trisaccharide acceptor | - | - | - | [6] |

Detailed Experimental Protocols

The characterization of the α-D-Galf biosynthesis pathway relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.

Recombinant Expression and Purification of UDP-galactopyranose Mutase

A protocol for the expression and purification of UGM from Deinococcus radiodurans has been established, which can be adapted for other bacterial sources.[11]

Workflow:

Detailed Steps:

-

Cloning: The glf gene is amplified by PCR and cloned into a suitable expression vector, often containing an N-terminal His-tag for purification.

-

Transformation and Expression: The expression plasmid is transformed into a suitable E. coli strain. Cells are grown to mid-log phase, and protein expression is induced.[11]

-

Cell Lysis and Lysate Clarification: Harvested cells are resuspended in lysis buffer and lysed. The cell debris is removed by centrifugation to obtain a clear lysate.

-

Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged UGM is eluted with an imidazole (B134444) gradient.

-

Size-Exclusion Chromatography: The eluted fractions containing UGM are pooled, concentrated, and further purified by size-exclusion chromatography to remove aggregates and other impurities.

-

Purity and Identity Confirmation: The purity of the final protein preparation is assessed by SDS-PAGE, and its identity is confirmed by mass spectrometry.

UDP-galactopyranose Mutase Activity Assay (HPLC-based)

This assay measures the conversion of UDP-Galf to UDP-Galp by monitoring the separation and quantification of the two species by high-performance liquid chromatography (HPLC).[4]

Materials:

-

Purified UGM

-

UDP-Galf (substrate)

-

Reaction buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.5)

-

Sodium dithionite (B78146) (to reduce the FAD cofactor)

-

Methanol (to quench the reaction)

-

HPLC system with an anion-exchange column

Procedure:

-

Prepare reaction mixtures containing reaction buffer, sodium dithionite, and varying concentrations of UDP-Galf.

-

Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known concentration of purified UGM.

-

At specific time points, quench the reaction by adding a 3-fold excess of cold methanol.

-

Centrifuge the quenched reactions to precipitate the enzyme.

-

Analyze the supernatant by HPLC on an anion-exchange column to separate and quantify UDP-Galf and UDP-Galp.

-

Calculate the initial reaction rates from the amount of product formed over time.

Coupled Spectrophotometric Assay for Galactofuranosyltransferase (GlfT2)

A continuous spectrophotometric assay has been developed for GlfT2, which is particularly useful for high-throughput screening of inhibitors.[10][12] This assay couples the release of UDP from the glycosyltransferase reaction to the oxidation of NADH via the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).

Principle:

The UDP produced by GlfT2 is converted to UTP by pyruvate kinase, using phosphoenolpyruvate (B93156) (PEP) as the phosphate donor. The pyruvate generated is then reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

-

Purified GlfT2

-

UDP-Galf (donor substrate)

-

Acceptor substrate (e.g., a synthetic trisaccharide)

-

Assay buffer (e.g., MOPS buffer, pH 7.5, containing MgCl2 and DTT)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a master mix containing the assay buffer, PEP, NADH, PK, and LDH.

-

In a microplate, add the acceptor substrate and varying concentrations of the donor substrate (UDP-Galf) or potential inhibitors.

-

Add the master mix to each well.

-

Initiate the reaction by adding purified GlfT2.

-

Immediately monitor the decrease in absorbance at 340 nm over time in a microplate reader.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

Conclusion and Future Directions

The α-D-galactofuranose biosynthesis pathway represents a validated and highly promising target for the development of novel antibacterial agents. The essentiality of this pathway for the viability and virulence of numerous pathogenic bacteria, coupled with its absence in humans, provides a clear therapeutic window. The detailed understanding of the enzymatic mechanisms, particularly that of UGM, has paved the way for structure-based drug design and the screening of inhibitor libraries.

Future research in this field will likely focus on several key areas:

-

High-throughput screening: The development and optimization of robust high-throughput screening assays will be crucial for the discovery of potent and specific inhibitors of UGM and GalfTs.

-

Structure-based drug design: The growing number of crystal structures of UGM and GalfTs in complex with substrates and inhibitors will facilitate the rational design of more effective drug candidates.

-

In vivo validation: Promising inhibitors identified through in vitro studies will require rigorous testing in cellular and animal models of bacterial infection to assess their efficacy and pharmacokinetic properties.

-

Exploration of GalfT diversity: A deeper understanding of the substrate specificity and mechanism of the various galactofuranosyltransferases across different bacterial species may reveal further opportunities for targeted drug development.

The continued investigation of the α-D-Galf biosynthesis pathway holds significant promise for addressing the pressing challenge of antibiotic resistance and for the development of the next generation of antibacterial therapies.

References

- 1. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galactosyl Transferases in Mycobacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Nucleophilic Participation of Reduced Flavin Coenzyme in Mechanism of UDP-galactopyranose Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Biosynthesis of Galactan in Mycobacterium tuberculosis as a Viable TB Drug Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. sobradolab.weebly.com [sobradolab.weebly.com]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

- 11. Expression, purification and preliminary X-ray crystallographic analysis of UDP-galactopyranose mutase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a coupled spectrophotometric assay for GlfT2, a bifunctional mycobacterial galactofuranosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling α-D-Galactofuranose: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discovery and isolation of α-D-galactofuranose, a furanose isomer of galactose. While absent in humans, its presence in the cell walls of various pathogens, including fungi, bacteria, and protozoa, makes the biosynthetic pathway of this sugar a compelling target for novel antimicrobial therapies. This document details the original experimental protocols, presents key quantitative data, and visualizes the relevant biochemical pathways to offer a comprehensive resource for researchers in glycobiology and drug development.

The Historic Discovery of a Novel Polysaccharide: Galactocarolose

The journey to isolating α-D-galactofuranose began with the characterization of a novel polysaccharide produced by the fungus Penicillium charlesii. In 1934, a team of researchers including P.W. Clutterbuck, W.N. Haworth, and H. Raistrick, documented the metabolic products of this microorganism.[1][2] Their work laid the foundation for the subsequent structural elucidation of the polysaccharide, which they named "galactocarolose."

Three years later, in 1937, Haworth, Raistrick, and Stacey published a pivotal paper detailing the molecular structure of galactocarolose.[3] Through a series of chemical analyses, they demonstrated that this polysaccharide was composed of repeating units of D-galactose in the rare five-membered furanose ring form. This was a landmark discovery, as the pyranose (six-membered ring) form of galactose was, and still is, the more commonly known isomer.

Experimental Protocols: From Fungal Culture to Isolated Monosaccharide

The isolation of α-D-galactofuranose in the 1930s was a multi-step process that relied on classical chemical techniques. The following sections detail the original experimental protocols for the cultivation of Penicillium charlesii, the isolation of galactocarolose, the hydrolysis of the polysaccharide to its monosaccharide units, and the structural determination via methylation analysis.

Cultivation of Penicillium charlesii and Isolation of Galactocarolose

The initial step involved the large-scale cultivation of Penicillium charlesii to generate a sufficient quantity of the target polysaccharide.

-

Medium and Inoculation: The fungus was grown on a liquid medium, such as the Raulin-Thom nutrient medium.[1] This medium was inoculated with spores of P. charlesii and incubated for several weeks to allow for mycelial growth and the secretion of metabolic products into the medium.

-

Extraction of Galactocarolose: After the incubation period, the mycelium was separated from the culture fluid by filtration. The filtrate, containing the dissolved polysaccharides, was then concentrated. The crude galactocarolose was precipitated from the concentrated solution by the addition of a non-solvent like ethanol (B145695) or acetone. The precipitate was then collected, washed, and dried to yield a crude polysaccharide product.[4]

Hydrolysis of Galactocarolose to D-Galactofuranose

To isolate the constituent monosaccharide, the purified galactocarolose was subjected to acid hydrolysis.

-

Procedure: A sample of purified galactocarolose was dissolved in a dilute acid solution (e.g., sulfuric acid) and heated for several hours. This process cleaves the glycosidic bonds linking the galactofuranose units.

-

Neutralization and Purification: Following hydrolysis, the acidic solution was neutralized, typically with barium carbonate, to precipitate the sulfate (B86663) ions as barium sulfate. The mixture was then filtered, and the filtrate containing the free monosaccharides was concentrated. The resulting syrup was then further purified to isolate the D-galactofuranose.

Structural Elucidation by Methylation Analysis

A key technique used by Haworth and his team to determine the structure of galactocarolose was methylation analysis. This method allows for the identification of the linkage positions between the monosaccharide units in a polysaccharide.

-

Permethylation: The free hydroxyl groups of the galactocarolose were fully methylated using a methylating agent, such as methyl iodide and silver oxide.

-

Hydrolysis: The permethylated polysaccharide was then hydrolyzed with acid to yield a mixture of partially methylated galactofuranose derivatives.

-

Identification of Derivatives: These methylated monosaccharides were then separated and identified. The positions of the free (unmethylated) hydroxyl groups corresponded to the original linkage points in the polysaccharide chain. This meticulous analysis revealed the specific linkages between the D-galactofuranose units in galactocarolose.

Quantitative Data from the Initial Investigations

The early studies on galactocarolose and D-galactofuranose provided essential quantitative data that were crucial for their characterization.

| Parameter | Value | Reference |

| Galactocarolose | ||

| Yield from P. charlesii | Variable, dependent on culture conditions | [1][5] |

| Specific Optical Rotation | Reported as having a high positive rotation | [3] |

| D-Galactofuranose Derivatives | ||

| Methyl α-D-galactofuranoside (crystalline) | [α]D +121° (in water) | [3] |

| Methyl β-D-galactofuranoside (syrup) | [α]D -116° (in water) | [3] |

| 1,2,3,5,6-Penta-O-methyl-D-galactofuranose | [α]D -23.5° (in water) | [3] |

Biosynthesis of α-D-Galactofuranose: The UDP-Galactopyranose Mutase Pathway

In biological systems, α-D-galactofuranose is not typically found as a free monosaccharide but is incorporated into glycoconjugates from its activated precursor, UDP-α-D-galactofuranose. The key enzyme in this pathway is UDP-galactopyranose mutase (UGM), which catalyzes the conversion of UDP-α-D-galactopyranose to UDP-α-D-galactofuranose.

The UGM-Catalyzed Reaction

The biosynthesis of the furanose form of UDP-galactose is a critical step. The enzyme UDP-galactopyranose mutase facilitates the ring contraction of the pyranose form to the furanose form. This reaction is reversible, but subsequent incorporation of the galactofuranose into growing polysaccharide chains drives the equilibrium towards the furanose product.

Caption: Biosynthesis of UDP-α-D-galactofuranose.

Conclusion and Future Directions

The discovery and isolation of α-D-galactofuranose from Penicillium charlesii in the 1930s was a significant achievement in carbohydrate chemistry. The pioneering work of Haworth, Raistrick, and their colleagues not only unveiled a new form of a common monosaccharide but also laid the groundwork for understanding its biological significance. Today, the absence of galactofuranose in mammals and its essential role in the viability of many pathogens has made its biosynthetic pathway a prime target for the development of novel anti-infective agents. A thorough understanding of the historical context and the fundamental chemistry of this unique sugar is invaluable for researchers aiming to exploit its potential as a therapeutic target. Further research into the structure and function of the enzymes involved in galactofuranose metabolism will undoubtedly pave the way for the design of specific and effective inhibitors.

References

- 1. Studies on the biochemistry of Penicillium charlesii. Influence of various dicarboxylic acids on galactocarolose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies in the biochemistry of micro-organisms: The metabolic products of Penicillium Charlesii G. Smith - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polysaccharides synthesised by micro-organisms: The molecular structure of galactocarolose produced from glucose by Penicillium Charlesii G. Smith - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Studies in the biochemistry of micro-organisms: Isolation, properties and constitution of terrestric acid (ethylcarolic acid), a metabolic product of Penicillium terrestre Jensen - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to alpha-D-galactofuranose: IUPAC Nomenclature and Numbering

For researchers, scientists, and drug development professionals, a precise understanding of the structure and nomenclature of carbohydrates is paramount. This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature and numbering conventions for alpha-D-galactofuranose, a furanose sugar of significant biological interest.

IUPAC Nomenclature and Numbering

The systematic naming of monosaccharides like this compound follows a set of rules established by IUPAC to provide an unambiguous description of their structure.

1.1. Root Name, Configurational Prefix, and Ring Size:

-

Galacto- : This prefix indicates the stereochemistry of the chiral centers, which is the same as that of the aldose galactose.

-

Furanose : This suffix denotes a five-membered ring structure, analogous to furan, consisting of four carbon atoms and one oxygen atom.[1]

-

-ose : The standard suffix for a sugar.

1.2. Anomeric Configuration (α):

The anomeric carbon (C1) is the new stereocenter formed upon cyclization. The alpha (α) configuration is assigned when the hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OH group (C6) in a Haworth projection.[1]

1.3. D/L Configuration:

The 'D' designation refers to the configuration of the stereocenter furthest from the anomeric carbon, which is C4 in the furanose ring. In the Fischer projection of the open-chain form of D-galactose, the hydroxyl group on C5 is on the right.

1.4. Numbering of the Ring:

The numbering of the carbon atoms in the furanose ring begins at the anomeric carbon (the carbon to the right of the ring oxygen in a standard Haworth projection) and proceeds sequentially around the ring. Therefore, the anomeric carbon is C1, followed by C2, C3, and C4, which form the ring with the oxygen atom. The remaining carbons, C5 and C6, form a side chain attached to C4.

The complete IUPAC name for the molecule is This compound .[2] A more systematic name, though less commonly used, is (2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol .[2]

Quantitative Data: NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound in D₂O.

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 5.22 | 98.1 |

| 2 | 4.14 | 77.5 |

| 3 | 4.08 | 71.9 |

| 4 | 4.25 | 82.3 |

| 5 | 3.75 | 70.8 |

| 6a | 3.65 | 63.2 |

| 6b | 3.65 | 63.2 |

Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.

Experimental Protocols

The synthesis of this compound derivatives is crucial for studying their biological roles and for the development of new therapeutics. Below is a representative protocol for the synthesis of a protected this compound derivative.

Synthesis of 1,2,3,5,6-penta-O-acetyl-alpha-D-galactofuranose

This protocol is a multi-step process starting from D-galactose.

Step 1: Preparation of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose

-

D-galactose is dissolved in a solution of acetone (B3395972) containing a catalytic amount of sulfuric acid or another suitable Lewis acid.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate) and the solvent is removed under reduced pressure.

-

The resulting syrup is purified by column chromatography on silica (B1680970) gel to yield 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose.

Step 2: Selective deprotection of the 5,6-O-isopropylidene group

-

The di-isopropylidene protected galactose is dissolved in an aqueous solution of a mild acid, such as acetic acid.

-

The reaction is heated gently to selectively remove the more labile 5,6-isopropylidene group.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is evaporated, and the product, 1,2-O-isopropylidene-α-D-galactofuranose, is purified.

Step 3: Acetylation

-

1,2-O-isopropylidene-α-D-galactofuranose is dissolved in a mixture of acetic anhydride (B1165640) and pyridine.

-

The reaction is stirred at room temperature until acetylation is complete.

-

The reaction mixture is then poured into ice-water and extracted with an organic solvent (e.g., dichloromethane).

-

The organic layer is washed, dried, and concentrated to give the acetylated intermediate.

Step 4: Removal of the remaining isopropylidene group and final acetylation

-

The acetylated intermediate is treated with a stronger acid (e.g., trifluoroacetic acid) to remove the 1,2-isopropylidene group.

-

After removal of the protecting group, the resulting free sugar is per-acetylated using acetic anhydride and a catalyst (e.g., sodium acetate) to yield the final product, 1,2,3,5,6-penta-O-acetyl-alpha-D-galactofuranose.

-

The final product is purified by crystallization or column chromatography.

Visualizations

4.1. IUPAC Numbering of this compound

The following diagram illustrates the IUPAC numbering convention for the this compound ring structure.

Caption: IUPAC numbering of the this compound ring.

4.2. Biosynthesis of UDP-alpha-D-galactofuranose

The biosynthesis of UDP-alpha-D-galactofuranose is a key metabolic pathway in many microorganisms. It serves as the activated sugar donor for the incorporation of galactofuranose into various glycoconjugates.

Caption: Biosynthetic pathway of UDP-alpha-D-galactofuranose.

References

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-D-Galactofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Galactofuranose, a five-membered ring isomer of galactose, is a critical carbohydrate moiety found in the cell walls of numerous pathogenic microorganisms, including bacteria, fungi, and protozoa.[1][2] Its absence in mammals makes the biosynthetic pathways and the enzymes involved in its production and incorporation attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its role in key biological pathways.

Physical and Chemical Properties

While extensive data is available for the more common pyranose form of galactose, specific experimental values for the physical and chemical properties of the free this compound anomer are less commonly reported. Much of the available data pertains to its derivatives, such as 1,6-anhydro-alpha-D-galactofuranose. The following tables summarize the available quantitative data for this compound and a key derivative.

Table 1: Physical Properties of this compound and its Derivative

| Property | This compound | 1,6-Anhydro-alpha-D-galactofuranose |

| Molecular Formula | C₆H₁₂O₆[3] | C₆H₁₀O₅ |

| Molecular Weight | 180.16 g/mol [3] | 162.14 g/mol [4] |

| Melting Point | Data not available | 182-185 °C[4] |

| Specific Optical Rotation | Data not available | +54° (c=1.0, H₂O) |

| Solubility | Data not available | Soluble in DMSO, MeOH, H₂O[4] |

Table 2: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol[3] |

| CAS Number | 36468-82-3[3] |

| Hydrogen Bond Donor Count | 5[3] |

| Hydrogen Bond Acceptor Count | 6[3] |

Spectroscopic Data

Table 3: NMR Spectral Data for 1,6-Anhydro-alpha-D-galactofuranose in D₂O

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.31 | d | 4.6 |

| H-2, H-3 | 4.23-4.26 | m | |

| H-4 | 4.19 | br d | 4.2 |

| H-5, H-6 | 3.99-4.08 | m | |

| H-6' | 3.55 | app t | 10.4 |

| ¹³C NMR | Chemical Shift (ppm) | ||

| C-1 | 98.6 | ||

| C-4 | 85.2 | ||

| C-2 | 80.9 | ||

| C-3 | 75.4 | ||

| C-6 | 65.6 | ||

| C-5 | 62.7 |

Experimental Protocols

Synthesis and Purification of this compound Derivatives

The synthesis of unprotected this compound is challenging due to the preference for the pyranose form. However, various protected derivatives can be synthesized, which can then be deprotected to yield the desired furanose form. A common strategy involves the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose from D-galactose.

Experimental Workflow for the Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose

Synthesis of a protected this compound derivative.

Detailed Methodology:

-

Acetonation: D-galactose is dissolved in N,N-dimethylformamide. Acetone and anhydrous copper sulfate (B86663) are added, and the mixture is boiled. This results in a mixture of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose and 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.[5]

-

Purification: The furanose isomer is separated from the pyranose isomer by column chromatography on silica gel.[5]

NMR Spectroscopic Analysis

Sample Preparation for NMR:

-

Dissolve 5-25 mg of the carbohydrate sample in approximately 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).[6]

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[6][7]

-

Cap the NMR tube to prevent contamination.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

-

For ¹H NMR, a standard pulse-acquire sequence is typically used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for all carbon signals.

-

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals.

Biological Role and Signaling Pathways

This compound is a key component of various glycoconjugates on the cell surface of pathogenic microorganisms, playing a crucial role in host-pathogen interactions and immune evasion.

Biosynthesis of UDP-alpha-D-galactofuranose

The precursor for the incorporation of galactofuranose into glycoconjugates is UDP-alpha-D-galactofuranose. This is synthesized from UDP-alpha-D-galactopyranose by the enzyme UDP-galactopyranose mutase (UGM). This enzymatic step is a critical control point and a prime target for drug development.

Biosynthesis of UDP-alpha-D-galactofuranose and its incorporation.

Role in Fungal Pathogenesis

In fungi such as Aspergillus fumigatus, galactofuranose is a major component of galactomannan (B225805), a polysaccharide in the cell wall.[1][8] This galactomannan is involved in the interaction with the host immune system. The galactofuranose moieties can mask underlying pathogen-associated molecular patterns (PAMPs), such as β-glucans, preventing their recognition by host immune receptors like Dectin-1. This immune evasion strategy is crucial for the survival of the fungus within the host.

Immune evasion by fungal galactofuranose.

Role in Leishmania Infection

In the protozoan parasite Leishmania major, galactofuranose is a terminal residue in glycosylinositol phospholipids (B1166683) (GIPLs) on the parasite's surface.[2] These galactofuranose residues are recognized by putative receptors on host macrophages, facilitating the parasite's invasion of these immune cells. Inhibition of this interaction has been shown to significantly reduce macrophage infectivity.[2]

Role of this compound in Leishmania macrophage invasion.

Conclusion

This compound is a carbohydrate of significant interest in the fields of microbiology and drug development due to its unique presence in pathogenic organisms. While a complete physicochemical characterization of the free anomer remains an area for further research, the available data on its derivatives and its well-established role in microbial cell walls provide a strong foundation for future studies. The biosynthetic pathways leading to its formation represent validated targets for the development of novel therapeutics to combat a range of infectious diseases. Further elucidation of the specific interactions between galactofuranose-containing glycans and the host immune system will undoubtedly open new avenues for immunomodulatory therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Role of β-d-Galactofuranose in Leishmania major Macrophage Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H12O6 | CID 21627868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. Studies on galactofuranose-containing glycostructures of the pathogenic mold Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

The Pivotal Role of α-D-Galactofuranose in Mycobacterium tuberculosis: A Technical Guide for Researchers and Drug Development Professionals

December 2025

Abstract

The unique and complex cell wall of Mycobacterium tuberculosis (Mtb) is a formidable barrier, contributing significantly to its intrinsic resistance to many antibiotics and its ability to persist within the host. A critical and unique component of this cell wall is the furanose form of galactose, α-D-galactofuranose (Galf). This monosaccharide is a key building block of the arabinogalactan (B145846) (AG) polysaccharide, an essential polymer that forms the central scaffold of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. The absence of Galf and its biosynthetic pathway in humans makes the enzymes involved in its synthesis and incorporation highly attractive targets for the development of novel anti-tuberculosis therapeutics. This technical guide provides an in-depth overview of the function of α-D-galactofuranose in Mtb, its biosynthetic pathway, and the key enzymes involved. It further details experimental protocols for studying this pathway, presents quantitative data on inhibitors, and offers visualizations of the key processes to aid researchers and drug development professionals in targeting this essential aspect of Mtb physiology.

Introduction: The Significance of α-D-Galactofuranose in Mycobacterium tuberculosis

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique cell envelope that is crucial for its survival and pathogenesis.[1][2] This intricate structure is characterized by the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, where a layer of mycolic acids is covalently attached to arabinogalactan (AG), which in turn is linked to the peptidoglycan layer.[1][2] The AG is a branched polysaccharide composed of two distinct domains: a linear galactan core and branched arabinan (B1173331) chains.[3] The galactan domain is a linear polymer of approximately 30-40 β-D-galactofuranose (Galf) residues in alternating (1→5) and (1→6) linkages.[4][5]

The presence of galactose in its five-membered furanose ring configuration is a key feature of the mycobacterial cell wall and is absent in mammals.[6] This structural uniqueness makes the biosynthesis of Galf an ideal target for selective anti-tuberculosis drug development.[6] The essentiality of the galactan core for the viability of Mtb has been demonstrated through genetic studies, highlighting the critical role of α-D-galactofuranose in maintaining the structural integrity of the cell wall.[7]

The Biosynthesis of α-D-Galactofuranose and the Arabinogalactan Core

The synthesis of the galactan core of AG is a multi-step process involving a series of dedicated enzymes that are prime targets for therapeutic intervention. The pathway begins with the conversion of UDP-galactopyranose (UDP-Galp), the common six-membered ring form of galactose, to its five-membered furanose counterpart, UDP-galactofuranose (UDP-Galf). This activated sugar donor is then utilized by specific glycosyltransferases to build the galactan chain on a lipid carrier.

Key Enzymes in the Galactofuranose Biosynthesis Pathway

Three key enzymes are responsible for the synthesis of the galactan domain of AG:

-

UDP-galactopyranose mutase (UGM, encoded by glf or Rv3809c): This flavoenzyme catalyzes the reversible isomerization of UDP-Galp to UDP-Galf.[8] This is the committed step in galactofuranose biosynthesis and is essential for the viability of Mtb.[7] The absence of a human homolog makes UGM an excellent drug target.[6]

-

Galactofuranosyltransferase 1 (GlfT1, encoded by Rv3782): This enzyme initiates the synthesis of the galactan chain by transferring the first two Galf residues from UDP-Galf to the linker unit precursor, decaprenyl-P-P-GlcNAc-Rha.[5][9][10] GlfT1 exhibits dual β-(1→4) and β-(1→5) transferase activity.[5][10]

-

Galactofuranosyltransferase 2 (GlfT2, encoded by Rv3808c): Following the initial priming by GlfT1, GlfT2 is responsible for the polymerization of the remainder of the galactan chain.[5] This bifunctional enzyme catalyzes the formation of the alternating β-(1→5) and β-(1→6) linkages that characterize the galactan core.[5]

Signaling Pathway of Arabinogalactan Biosynthesis

The biosynthesis of the galactan core is a crucial part of the overall AG synthesis. The following diagram illustrates the key steps in this process.

Caption: Biosynthesis of the galactan core of arabinogalactan in M. tuberculosis.

Quantitative Data on Inhibitors of Galactofuranose Biosynthesis

The enzymes of the galactofuranose biosynthetic pathway are attractive targets for drug discovery. A number of inhibitors have been identified, primarily targeting UGM. The following tables summarize key quantitative data for some of these inhibitors.

Table 1: Inhibitors of UDP-galactopyranose mutase (UGM) in Mycobacterium tuberculosis

| Compound Class | Example Compound | IC50 (µM) | MIC (µg/mL) against Mtb | Reference |

| Aminothiazoles | Compound 12 | 50 | Not reported | [7] |

| Nitrofuranylamides | Compound 1 | Not reported | 1.6 | [7] |

| Pyrazoles | MS208 | Not reported (mixed inhibitor) | >200 | [8] |

| Flavonoids | Not specified | Not reported | Not reported | [11] |

Table 2: Kinetic Parameters of Galactofuranosyltransferases in Mycobacterium tuberculosis

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| GlfT2 | Trisaccharide acceptor | Not specified | Not specified | [12] |

| GlfT1 | Farnesyl-disaccharide acceptor | ~2-fold higher than trisaccharide | Not specified | [4] |

| GlfT1 | Farnesyl-trisaccharide acceptor | Not specified | Not specified | [4] |

Experimental Protocols

This section provides an overview of key experimental protocols used to study the function and inhibition of the galactofuranose biosynthesis pathway in M. tuberculosis.

UDP-galactopyranose mutase (UGM) Activity Assay

A common method to measure UGM activity is a discontinuous spectrophotometric assay or a more sensitive radiochemical assay. A high-throughput compatible fluorescence polarization assay has also been developed.

Principle of a Spectrophotometric Assay:

This assay often measures the reverse reaction (UDP-Galf to UDP-Galp). The produced UDP-Galp is then converted to UDP-glucose by UDP-galactose-4-epimerase, and the subsequent oxidation of UDP-glucose to UDP-glucuronic acid by UDP-glucose dehydrogenase is coupled to the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.

Detailed Protocol Outline:

-

Reaction Mixture Preparation: A typical reaction mixture contains buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl2, NAD+, UDP-galactose-4-epimerase, UDP-glucose dehydrogenase, and the substrate UDP-Galf.

-

Enzyme Addition: The reaction is initiated by the addition of purified UGM enzyme.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).

-

Measurement: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Data Analysis: The initial reaction velocity is calculated from the linear phase of the absorbance curve. For inhibitor studies, IC50 values are determined by measuring the enzyme activity at various inhibitor concentrations.

Galactofuranosyltransferase (GlfT1 and GlfT2) Assays

Assays for GlfT1 and GlfT2 typically involve the use of a radiolabeled sugar donor (UDP-[14C]Galf) and a lipid acceptor. The incorporation of radioactivity into the lipid product is then measured.

Principle:

The assay measures the transfer of [14C]Galf from UDP-[14C]Galf to a lipid acceptor molecule, such as a synthetic decaprenyl-phosphate derivative of the linker unit. The radiolabeled lipid product is then separated from the unreacted radiolabeled donor and quantified.

Detailed Protocol Outline:

-

Reaction Setup: The reaction mixture includes a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2, the lipid acceptor, and the purified GlfT1 or GlfT2 enzyme.

-

Initiation: The reaction is started by the addition of UDP-[14C]Galf.

-

Incubation: The mixture is incubated at 37°C for a defined period.

-

Extraction: The reaction is stopped, and the lipid products are extracted using an organic solvent (e.g., chloroform/methanol).

-

Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC), and the radioactivity in the product spot is quantified using a phosphorimager or by scintillation counting.

High-Throughput Screening (HTS) for UGM Inhibitors

HTS assays are crucial for identifying novel inhibitors. A fluorescence polarization (FP) assay is a common format for HTS.

Workflow for a Fluorescence Polarization-based HTS:

Caption: A typical workflow for a high-throughput screen to identify UGM inhibitors.

Generation of Conditional Knockdown Mutants

To study the essentiality of genes involved in galactofuranose biosynthesis, conditional knockdown mutants are invaluable tools. These mutants allow for the controlled depletion of the target protein.

Principle:

A common strategy involves replacing the native promoter of the target gene with an inducible promoter, such as a tetracycline-inducible promoter. In the absence of the inducer, the gene is not expressed, leading to the depletion of the corresponding protein and allowing for the study of the resulting phenotype.

Detailed Protocol Outline:

-

Construct Design: A suicide delivery vector is constructed containing the inducible promoter upstream of the target gene, along with flanking homologous regions and a selectable marker.

-

Electroporation: The vector is introduced into M. tuberculosis via electroporation.

-

Selection of Single Crossovers: Transformants are selected on media containing the appropriate antibiotic, selecting for integration of the plasmid into the chromosome via a single homologous recombination event.

-

Selection of Double Crossovers: Single crossover colonies are then grown on media containing a counter-selectable marker (e.g., sucrose (B13894) for sacB-containing vectors) to select for the second recombination event, which results in the replacement of the native promoter with the inducible promoter.

-

Validation: The correct gene replacement is confirmed by PCR and Southern blotting. The conditional phenotype is then verified by growing the mutant with and without the inducer and observing the effect on growth and cell wall composition.[13][14][15]

Analysis of Arabinogalactan Structure

Analyzing the structure of AG is essential to understand the effects of inhibitors or genetic modifications. This typically involves the isolation of the mAGP complex, hydrolysis, and chromatographic analysis of the resulting monosaccharides.

Detailed Protocol Outline:

-

mAGP Complex Isolation: M. tuberculosis cells are harvested, and the cell walls are isolated. The mAGP complex is then purified from the cell wall fraction.[16]

-

Hydrolysis: The purified mAGP is subjected to acid hydrolysis to break it down into its constituent monosaccharides (arabinose, galactose, etc.).

-

Derivatization: The released monosaccharides are converted to volatile derivatives, such as alditol acetates.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The derivatized monosaccharides are separated and identified by GC-MS. The relative amounts of arabinose and galactose can be quantified to assess the integrity of the AG.

Future Perspectives and Conclusion

The enzymes involved in the biosynthesis of α-D-galactofuranose and the subsequent construction of the arabinogalactan core represent a validated and highly promising area for the development of novel anti-tuberculosis drugs. The essentiality of this pathway for the viability of M. tuberculosis and its absence in humans provide a wide therapeutic window.

Future research in this area should focus on:

-

Discovery of Novel Inhibitors: Continued high-throughput screening efforts are needed to identify new chemical scaffolds that inhibit UGM, GlfT1, and GlfT2.

-

Structure-Based Drug Design: The determination of high-resolution crystal structures of the target enzymes in complex with inhibitors will facilitate the rational design of more potent and specific drugs.

-

Understanding Regulatory Mechanisms: Elucidating the regulatory networks that control the expression and activity of the galactofuranose biosynthesis enzymes could reveal new targets for intervention.[9]

-

Combination Therapies: Investigating the synergistic effects of inhibitors of galactofuranose biosynthesis with existing anti-tuberculosis drugs could lead to more effective and shorter treatment regimens.

References

- 1. portlandpress.com [portlandpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. [PDF] Biosynthesis of the arabinogalactan-peptidoglycan complex of Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Galactosyl Transferases in Mycobacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis of Ligand Binding to UDP-Galactopyranose Mutase fromMycobacterium tuberculosis | CIC bioGUNE | Center for Cooperative Research in Biosciences [cicbiogune.es]

- 7. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Galactosyl transferases in mycobacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Construction of conditional knockdown mutants in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Construction of Conditional Knockdown Mutants in Mycobacteria | Springer Nature Experiments [experiments.springernature.com]

- 15. Targeted gene knockout and essentiality testing by homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Subfractionation and analysis of the cell envelope (lipo)polysaccharides of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of α-D-Galactofuranose in the Virulence of Aspergillus fumigatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspergillus fumigatus, a ubiquitous filamentous fungus, is the primary causative agent of invasive aspergillosis, a life-threatening infection in immunocompromised individuals. The fungal cell wall, a dynamic structure essential for viability and pathogenesis, presents a promising target for novel antifungal therapies. This technical guide delves into the pivotal role of a specific cell wall component, α-D-galactofuranose (Galf), in the virulence of A. fumigatus. The absence of Galf in mammals makes its biosynthetic pathway an attractive target for the development of selective antifungal agents. This document provides an in-depth analysis of Galf biosynthesis, its impact on fungal physiology and virulence, and detailed experimental protocols for its study.

Introduction to α-D-Galactofuranose in Aspergillus fumigatus

α-D-galactofuranose is a five-membered ring isomer of galactose that is a significant constituent of the A. fumigatus cell wall and other cellular structures.[1][2] It is found in galactomannan, a major polysaccharide composed of a mannan (B1593421) core with side chains of β-1,5-linked Galf residues.[1][3] Galf is also present in N- and O-linked glycans of glycoproteins and glycosphingolipids.[1][4] The presence of Galf is not universal in nature but is prevalent in pathogenic microorganisms, including fungi, bacteria, and protozoa.[1][2] Notably, Galf and its biosynthetic machinery are absent in higher eukaryotes, including humans, making it a prime target for antifungal drug development.[1][5]

The Biosynthesis of α-D-Galactofuranose: A Key Pathway for Virulence

The central enzyme in the biosynthesis of Galf is UDP-galactopyranose mutase (UGM), encoded by the glfA gene.[1][5] This flavoenzyme catalyzes the reversible conversion of UDP-galactopyranose (UDP-Galp), the six-membered ring form of galactose, to UDP-galactofuranose (UDP-Galf), the five-membered ring precursor for all Galf-containing molecules.[6][7] The deletion of the glfA gene in A. fumigatus results in a complete lack of Galf in the fungus.[1][3]

Signaling Pathway for Galactofuranose Biosynthesis

Caption: Biosynthesis of Galf-containing glycoconjugates in A. fumigatus.

The Impact of Galactofuranose Deficiency on Aspergillus fumigatus

The targeted deletion of the glfA gene has been instrumental in elucidating the role of Galf in the biology and virulence of A. fumigatus. The resulting ΔglfA mutant, completely devoid of Galf, exhibits a range of phenotypic changes that collectively contribute to its attenuated virulence.[1][2]

Impaired Growth and Altered Morphology

The absence of Galf leads to impaired growth of A. fumigatus, particularly at mammalian body temperature (37°C).[1][2] This temperature sensitivity is a key factor in the reduced virulence of the ΔglfA mutant.[1] Morphologically, the mutant displays altered hyphal growth.[3]

Compromised Cell Wall Integrity and Increased Antifungal Susceptibility

The fungal cell wall is crucial for maintaining cellular integrity and protecting against environmental stresses, including antifungal drugs. The lack of Galf results in a thinner cell wall in A. fumigatus.[1][5] This structural defect leads to increased susceptibility to various antifungal agents that target the cell wall or cell membrane.[1][2]

Table 1: Antifungal Susceptibility of A. fumigatus Wild-Type and ΔglfA Mutant

| Antifungal Agent | Target | Wild-Type (MIC, µg/mL) | ΔglfA Mutant (MIC, µg/mL) | Fold Change in Susceptibility |

| Caspofungin | β-1,3-glucan synthesis | 0.25 | 0.125 | 2-fold increase |

| Voriconazole | Ergosterol biosynthesis | 0.5 | 0.125 | 4-fold increase |

| Amphotericin B | Ergosterol binding | 1 | 0.5 | 2-fold increase |

Note: The data presented here are representative values compiled from the literature and may vary between studies.

Attenuated Virulence in a Murine Model of Invasive Aspergillosis

The culmination of these phenotypic defects is a significant attenuation of virulence of the ΔglfA mutant in a low-dose murine model of invasive aspergillosis.[1][2][5] Mice infected with the ΔglfA mutant show a delay in the onset of mortality and an overall increased survival rate compared to those infected with the wild-type strain.[1] This reduced virulence is likely a direct consequence of the impaired growth at 37°C and the compromised cell wall.[1]

Table 2: Virulence of A. fumigatus Strains in a Murine Model

| Strain | Inoculum Size (conidia) | Median Survival Time (days) | Survival Rate at Day 13 (%) |

| Wild-Type | 2 x 104 | 7 | 0 |

| ΔglfA Mutant | 2 x 104 | > 13 | 60 |

| Reconstituted Strain | 2 x 104 | 8 | 10 |

Note: The data presented here are representative values compiled from the literature and may vary between studies.

Experimental Protocols

Generation of a glfA Deletion Mutant (ΔglfA) in A. fumigatus

This protocol describes a targeted gene deletion approach using a fusion PCR-based method to replace the glfA gene with a selectable marker.

Caption: Experimental workflow for generating a gene deletion mutant.

Methodology:

-

Construction of the Deletion Cassette:

-

Amplify a ~1.5 kb region upstream (5' flank) and a ~1.5 kb region downstream (3' flank) of the glfA open reading frame from A. fumigatus genomic DNA using high-fidelity DNA polymerase.

-

Amplify a selectable marker, such as the hygromycin B phosphotransferase gene (hph), from a suitable plasmid vector. Design primers with overhangs complementary to the 3' end of the 5' flank and the 5' end of the 3' flank.

-

Join the three PCR products (5' flank, hph marker, 3' flank) in a fusion PCR reaction using nested primers.

-

Purify the final deletion cassette.

-

-

Protoplast Preparation and Transformation:

-

Grow A. fumigatus mycelia in liquid medium.

-

Harvest and wash the mycelia.

-

Digest the cell walls using a lytic enzyme mixture (e.g., glucuronidase and chitinase) in an osmotic stabilizer solution to generate protoplasts.

-

Purify the protoplasts by filtration and centrifugation.

-

Transform the protoplasts with the purified deletion cassette using a polyethylene (B3416737) glycol (PEG)-calcium chloride-mediated method.

-

-

Selection and Verification of Mutants:

-

Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin B).

-

Isolate individual transformant colonies.

-

Verify the correct integration of the deletion cassette and the absence of the glfA gene by diagnostic PCR and Southern blot analysis of genomic DNA.

-

Cell Wall Analysis: Transmission Electron Microscopy (TEM)

Methodology:

-

Sample Preparation:

-

Grow wild-type and ΔglfA strains in liquid culture.

-

Harvest mycelia and fix with a solution of glutaraldehyde (B144438) and paraformaldehyde in cacodylate buffer.

-

Post-fix with osmium tetroxide.

-

Dehydrate the samples through a graded ethanol (B145695) series.

-

Infiltrate and embed the samples in an appropriate resin (e.g., Epon).

-

-

Ultrathin Sectioning and Staining:

-

Cut ultrathin sections (60-80 nm) using an ultramicrotome.

-